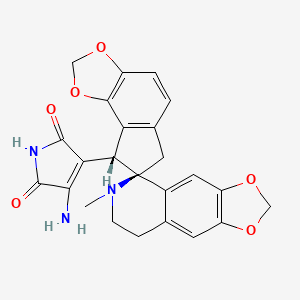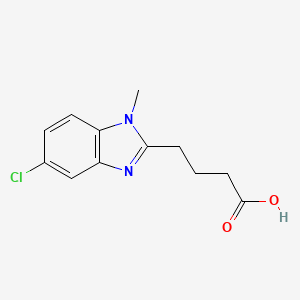
3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine
Descripción general
Descripción
The compound is a derivative of pyrazole, which is an organic compound with the formula C3H3N2H. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is generally unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with aromatic aldehydes and acetone to form hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación
Spectroscopic and Crystallographic Investigations
3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine has been a subject of interest in the synthesis of Schiff base ligands, with detailed characterizations performed using various spectroscopic techniques and X-ray crystallography. The studies have delved into tautomeric equilibria and crystal structure analyses to understand the molecular orientation and spatial configuration of compounds related to 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine (Hayvalı, Unver, & Svoboda, 2010).
Corrosion Inhibition
Derivatives of 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine have been explored for their potential as corrosion inhibitors. Density Functional Theory (DFT) has been utilized to predict the efficiency and reactive sites of these compounds, demonstrating a correlation between the calculated results and experimental data (Wang, Wang, Wang, Wang, & Liu, 2006).
Biological Activity
Compounds incorporating 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine have been synthesized and tested for their antibacterial activity. These studies revealed promising biological activities against various bacterial species, indicating potential therapeutic applications (Al-Smaisim, 2012).
Catalytic Applications
Research has also explored the use of 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine in the synthesis of Rh(I) complexes, examining their structure and NMR characteristics. Such complexes have been studied for their catalytic applications and fluxional behavior in solution, showcasing the versatility of these compounds in catalytic processes (Zamora, Pons, & Ros, 2004).
Chemical Reactivity and Synthesis
The chemical reactivity of 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine has been investigated in various reactions, leading to the synthesis of novel compounds with potential applications in different domains. Studies have focused on the nucleophilic substitution reactions and the synthesis of compounds under specific conditions, highlighting the compound's versatility in chemical synthesis (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).
Propiedades
IUPAC Name |
3,5-dimethyl-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-8-12(17)9(2)19(18-8)7-20-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAGMVBFZAUKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)
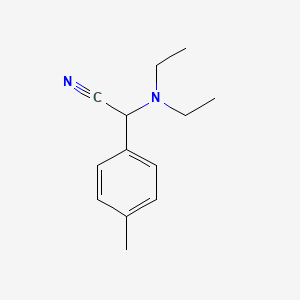
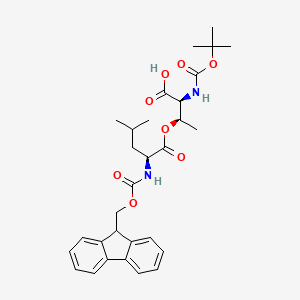

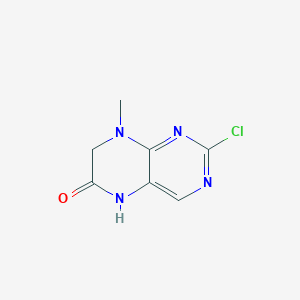
![(6aR,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-8(9H)-one](/img/structure/B3038988.png)

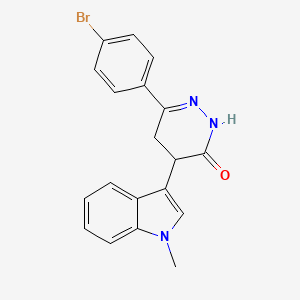

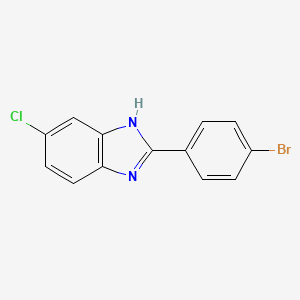
![4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3038999.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)
